2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate-d17
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Overview
Description
2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate-d17 is a brominated flame retardant. It is a derivative of 2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate, which is commonly used in various consumer products to enhance fire resistance. The compound has a molecular formula of C15H18Br4O2 and a molecular weight of 549.92 g/mol . It is often used as a substitute for polybrominated diphenyl ethers (PBDEs) in flame retardant mixtures .
Mechanism of Action
Target of Action
2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate-d17, also known as EH-TBB , is a brominated component of flame retardant mixtures used as substitutes for some PBDEs . It is added to various consumer products, including polyurethane foams . The primary targets of EH-TBB are the materials it is added to, where it acts as a flame retardant .
Mode of Action
EH-TBB acts by reducing the flammability of the materials it is added to . It is absorbed, metabolized, and eliminated via the urine and feces following administration . Two metabolites, tetrabromobenzoic acid (TBBA), a TBBA-sulfate conjugate, and a TBBA-glycine conjugate were identified .
Biochemical Pathways
The biochemical pathways affected by EH-TBB involve its metabolism and excretion. EH-TBB is absorbed and metabolized, with the metabolites being excreted in the urine and feces . The metabolites identified include TBBA, a TBBA-sulfate conjugate, and a TBBA-glycine conjugate .
Pharmacokinetics
EH-TBB is absorbed, metabolized, and eliminated via the urine and feces following administration . The rate of excretion via feces increases with dose, with corresponding decreases in urinary excretion . No tissue bioaccumulation was found for rats given 5 oral daily doses of EH-TBB . Approximately 85% of a 0.1 µmol/kg dose was absorbed from the gut .
Result of Action
The primary result of EH-TBB’s action is the reduction of flammability in the materials it is added to . In terms of biological effects, EH-TBB is metabolized and excreted, with no evidence of tissue bioaccumulation .
Action Environment
The action of EH-TBB can be influenced by environmental factors. For example, the rate of absorption of EH-TBB is expected to be even greater at lower levels . Furthermore, the presence of EH-TBB in various consumer products indicates that it can be widely dispersed in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate-d17 can be synthesized by reacting 2,3,4,5-Tetrabromobenzoic acid with 2-Ethylhexanol in the presence of a suitable solvent . The reaction typically involves esterification, where the carboxylic acid group of 2,3,4,5-Tetrabromobenzoic acid reacts with the hydroxyl group of 2-Ethylhexanol to form the ester bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity . The product is then purified through distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate-d17 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tetrabromobenzoic acid.
Reduction: Reduction reactions can lead to the formation of less brominated derivatives.
Substitution: Halogen substitution reactions can occur, where bromine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: Tetrabromobenzoic acid.
Reduction: Less brominated benzoates.
Substitution: Halogen-substituted benzoates.
Scientific Research Applications
2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate-d17 has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) 2,3,4,5-Tetrabromophthalate (TBPH): Another brominated flame retardant used as a substitute for PBDEs.
Tetrabromobisphenol A (TBBPA): A widely used brominated flame retardant in electronics.
Uniqueness
2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate-d17 is unique due to its specific molecular structure, which provides effective flame retardant properties while being less persistent in the environment compared to some other brominated flame retardants . Its deuterated form (d17) is particularly useful in scientific research for tracing and studying its behavior in various systems .
Properties
CAS No. |
1794752-19-4 |
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Molecular Formula |
C15H18Br4O2 |
Molecular Weight |
567.027 |
IUPAC Name |
[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexyl] 2,3,4,5-tetrabromobenzoate |
InChI |
InChI=1S/C15H18Br4O2/c1-3-5-6-9(4-2)8-21-15(20)10-7-11(16)13(18)14(19)12(10)17/h7,9H,3-6,8H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,8D2,9D |
InChI Key |
HVDXCGSGEQKWGB-BVKQVPBCSA-N |
SMILES |
CCCCC(CC)COC(=O)C1=CC(=C(C(=C1Br)Br)Br)Br |
Synonyms |
2,3,4,5-Tetrabromobenzoic Acid 2-Ethylhexyl-d17 Ester; TBB-d17; |
Origin of Product |
United States |
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